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Compound of Interest

Compound Name: 2-(Bromomethyl)benzaldehyde

Cat. No.: B049007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)benzaldehyde, a

versatile bifunctional reagent crucial in organic synthesis, particularly for the development of

pharmaceutical intermediates and complex bioactive molecules.

IUPAC Name and Chemical Identity
The unequivocally established IUPAC name for the compound is 2-
(bromomethyl)benzaldehyde.[1][2]

Table 1: Chemical Identifiers and Properties

Identifier Value

IUPAC Name 2-(bromomethyl)benzaldehyde[1][2]

CAS Number 60633-91-2[1][2]

Molecular Formula C₈H₇BrO[1][2]

Molecular Weight 199.04 g/mol [1][2]

InChI Key PVIVWSKQVHYIEI-UHFFFAOYSA-N[1][2]

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C=O[1][2] |
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Physicochemical and Spectroscopic Data
Quantitative data for 2-(Bromomethyl)benzaldehyde is crucial for its application in synthetic

chemistry. The following tables summarize its key physical properties and provide an example

of reaction yields in a significant synthetic application.

Table 2: Computed Physicochemical Properties

Property Value

XLogP3 2.3

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Exact Mass 197.96803 Da

Monoisotopic Mass 197.96803 Da

Topological Polar Surface Area 17.1 Å²

Heavy Atom Count 10

Data sourced from PubChem CID 11252617.[1][2]

Table 3: Reaction Yields for the One-Pot Synthesis of Polycyclic Isoindolines

Entry Solvent Acid (equiv.)
Temperature
(°C)

Yield (%)

1
Dichlorometha
ne

TFA (10) -40 to 23 95

2 Dichloroethane TFA (10) -40 to 23 94

3 Chloroform TFA (10) -40 to 23 85
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Yields were determined by ¹H NMR with 1,3,5-Trimethoxybenzene as the internal standard.[1]

The reaction involves 2-(Bromomethyl)benzaldehyde and tryptamine.

Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. The

following protocols describe the synthesis of 2-(Bromomethyl)benzaldehyde and its

subsequent use in the formation of complex heterocyclic structures.

3.1. Synthesis of 2-(Bromomethyl)benzaldehyde via Bromination of 2-Methylbenzaldehyde

The most direct route to 2-(Bromomethyl)benzaldehyde is the selective benzylic bromination

of 2-methylbenzaldehyde. This reaction typically proceeds via a free-radical mechanism.

Materials: 2-methylbenzaldehyde, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

or benzoyl peroxide (initiator), and a non-polar solvent such as carbon tetrachloride (CCl₄) or

cyclohexane.

Procedure:

Dissolve 2-methylbenzaldehyde (1.0 eq) in the chosen non-polar solvent.

Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g.,

AIBN).

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of

the radical reaction.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Filter off the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining

bromine, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

3.2. One-Pot Synthesis of Polycyclic Isoindolines

This protocol details a one-pot procedure for the synthesis of polycyclic isoindolines from 2-
(Bromomethyl)benzaldehyde and tryptamine, leveraging an isoindole umpolung strategy.[1]

Materials: 2-(Bromomethyl)benzaldehyde, tryptamine, triethylamine (TEA),

dichloromethane (DCM), and trifluoroacetic acid (TFA).

Procedure:

In a reaction vessel, combine tryptamine (1.2 eq) and 2-(Bromomethyl)benzaldehyde
(1.0 eq) in dichloromethane to a concentration of 0.1 M.

Add triethylamine (1.2 eq) to the mixture at 23 °C to facilitate the in situ formation of the

isoindole.

Stir the reaction mixture for 2 hours at 23 °C.

Dilute the reaction mixture with a sufficient volume of dichloromethane to achieve a

concentration of 0.02 M.

Cool the mixture to -40 °C using a dry ice/acetone bath.

Slowly add trifluoroacetic acid (TFA) (10 eq) to the cooled solution.

Allow the reaction mixture to gradually warm to 23 °C and continue stirring for 16 hours.

Upon completion, the solvent is removed under reduced pressure, and the crude product

is purified by column chromatography to yield the desired polycyclic isoindoline.

Synthetic Workflow and Logical Relationships
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The bifunctional nature of 2-(Bromomethyl)benzaldehyde makes it a valuable precursor for

cascade reactions, enabling the efficient construction of complex molecular architectures. The

following diagram illustrates the one-pot synthesis of a polycyclic isoindoline, a scaffold of

interest in drug discovery.

Reactants

In Situ Intermediate Formation Umpolung and Activation

Pictet-Spengler-type Cyclization

2-(Bromomethyl)benzaldehyde

Isoindole Intermediate

+
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+ Triethylamine (C)
(23°C, 2h)

Tryptamine Triethylamine (Base)

Isoindolium Electrophile

+
 TFA (F)

(-40°C to 23°C)

Polycyclic Isoindoline

Intramolecular
Cyclization

Trifluoroacetic Acid (TFA)
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Click to download full resolution via product page

Caption: One-pot synthesis of a polycyclic isoindoline from 2-(Bromomethyl)benzaldehyde.

Applications in Drug Development
2-(Bromomethyl)benzaldehyde serves as a key building block for a variety of heterocyclic

compounds, many of which are scaffolds for molecules with potential therapeutic applications.

Its utility is primarily in the synthesis of isoindolinones and related fused-ring systems.

Isoindolinone derivatives have been investigated for a range of biological activities, including as

carbonic anhydrase inhibitors and for their anticancer properties.[3] The ability to readily

generate diverse libraries of such compounds makes 2-(Bromomethyl)benzaldehyde a

valuable tool in the early stages of drug discovery and lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b049007?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

